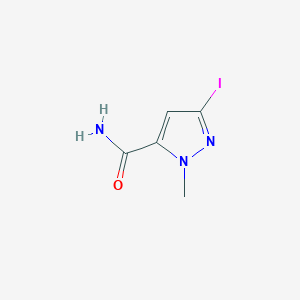
3-iodo-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 1-position, and a carboxamide group at the 5-position of the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the iodination of 1-methyl-1H-pyrazole-5-carboxamide. One common method is the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which provides 5-substituted 4-iodo-1-tosylpyrazoles in good yields . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Iodo-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Cyclization Reactions: The pyrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
3-Iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, similar compounds like 3-methyl-1H-pyrazole-5-carboxylic acid act as potent and selective inhibitors of D-amino acid oxidase, protecting cells from oxidative stress . The exact molecular targets and pathways for this compound may vary depending on its specific application.
類似化合物との比較
Similar Compounds
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 3-Iodo-1H-pyrazole
- 1-Methyl-1H-pyrazole-5-carboxamide
Uniqueness
3-Iodo-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
特性
分子式 |
C5H6IN3O |
|---|---|
分子量 |
251.03 g/mol |
IUPAC名 |
5-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C5H6IN3O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3,(H2,7,10) |
InChIキー |
CCTMPMXAWUDMRO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)I)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B13482969.png)
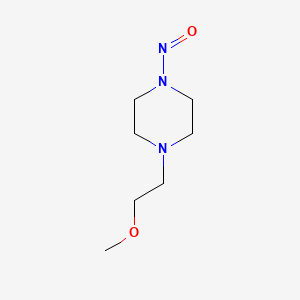
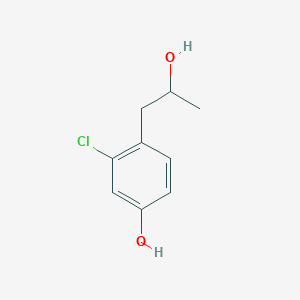
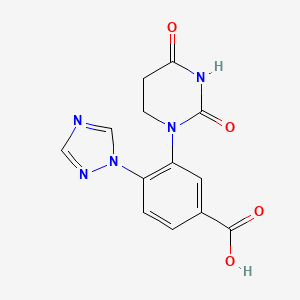
![methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B13482982.png)
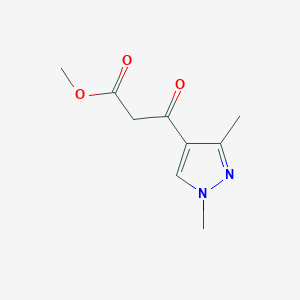
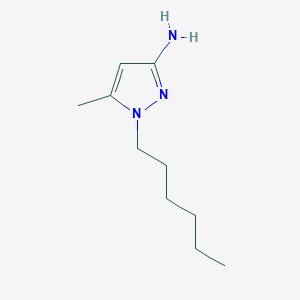
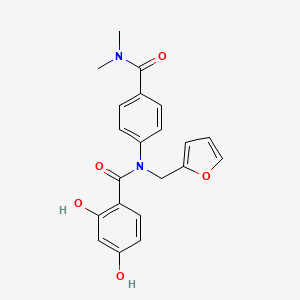
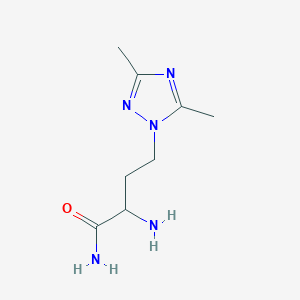
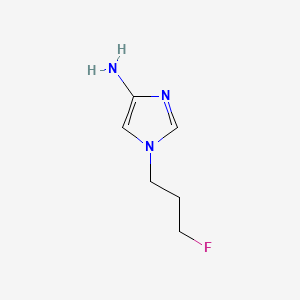
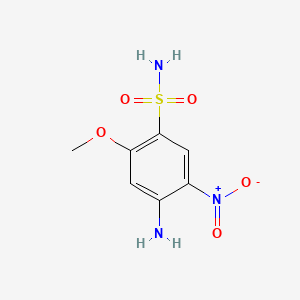
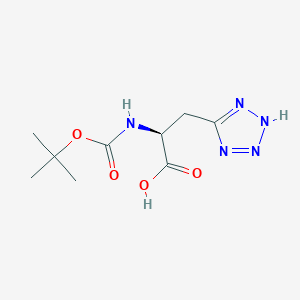
![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
